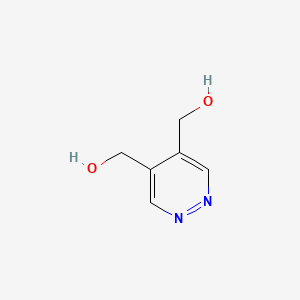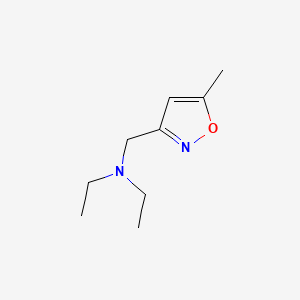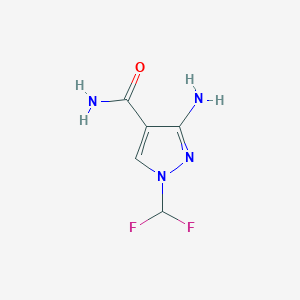![molecular formula C13H17N3O B11741010 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11741010.png)
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is an organic compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol typically involves the reaction of 2-hydroxybenzaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group in the Schiff base intermediate can be reduced to form the final product.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The final aminomethylphenol product.
Substitution: Halogenated or nitrated derivatives of the phenol.
Aplicaciones Científicas De Investigación
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenol
- 5-Methyl-2-(propan-2-yl)phenol
- N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness
2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)phenol is unique due to its specific combination of a phenol group and a pyrazole ring. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[[(2-propan-2-ylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16-13(7-8-15-16)14-9-11-5-3-4-6-12(11)17/h3-8,10,14,17H,9H2,1-2H3 |
Clave InChI |
IKXRGSIJFHRHQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)NCC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740932.png)

![2-{3-[(3-Chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11740939.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740949.png)
![2-[1-(Dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740954.png)

amine](/img/structure/B11740967.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740972.png)
![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740998.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11740999.png)

